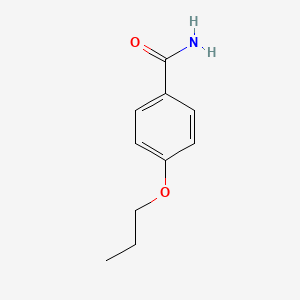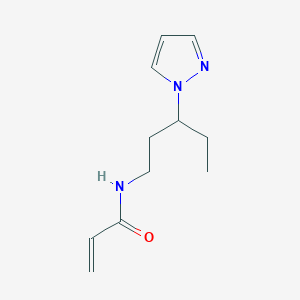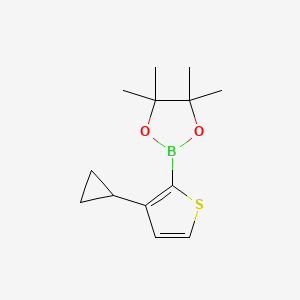
2-(3-Cyclopropylthiophen-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
This involves detailing the methods and conditions under which the compound can be synthesized. It includes the reactants used, the type of reaction, and the physical conditions required for the reaction .Molecular Structure Analysis
This involves examining the spatial arrangement of atoms in the compound and the bonds between them. Techniques such as X-ray crystallography, NMR spectroscopy, and electron microscopy can be used to determine molecular structure .Chemical Reactions Analysis
This involves studying the reactions the compound undergoes. It includes understanding the reactants and products, the conditions under which the reaction occurs, and the mechanism of the reaction .Physical And Chemical Properties Analysis
This involves studying properties such as the compound’s melting and boiling points, solubility, density, and reactivity .Aplicaciones Científicas De Investigación
Pharmaceutical Applications
The cyclopropylthiophene moiety of starbld0010944 has garnered interest for its potential in pharmaceutical applications. The unique structure of this compound, particularly the cyclopropyl group, is known to enhance pharmaceutical properties, leading to the development of new biologically active compounds. This compound has been utilized in the synthesis of derivatives with various biological activities, including anticancer, antioxidant, anti-inflammatory, and antimicrobial properties .
Material Sciences
In the realm of material sciences, derivatives of thiophene, such as starbld0010944, have been widely used. The compound’s ability to undergo Suzuki–Miyaura cross-coupling makes it valuable for creating new materials with specific electronic properties. These materials can be used in the development of organic semiconductors, conductive polymers, and other advanced materials with applications in electronics and nanotechnology .
Agrochemistry
Starbld0010944 has applications in agrochemistry due to its thiophene core. Thiophene derivatives are known for their use in the synthesis of herbicides, insecticides, and fungicides. The compound’s reactivity allows for the creation of specialized molecules that can target specific pests or weeds, improving crop protection and yield .
Catalysis
The boron-containing moiety of starbld0010944 is significant in catalysis, particularly in transition metal-catalyzed carbon–carbon bond-forming reactions like the Suzuki–Miyaura coupling. This compound serves as a stable, readily prepared, and environmentally benign organoboron reagent, which is crucial for the broad application of this type of coupling in organic synthesis .
Synthesis of Cyclopropylthiophenes
Starbld0010944 is pivotal in the optimized synthesis of cyclopropylthiophenes and their derivatives. These derivatives are important due to their reactivity and potential to form new combinations leading to novel biologically active compounds. The compound provides a scalable approach to synthesize a variety of cyclopropylthiophene derivatives from commercially available materials .
Organic Electronics
The compound’s utility extends to organic electronics, where its derivatives are used in the production of organic light-emitting diodes (OLEDs), solar cells, and transistors. The thiophene ring is a common building block in the molecular design of organic electronic devices due to its excellent charge transport properties .
Mecanismo De Acción
Safety and Hazards
Propiedades
IUPAC Name |
2-(3-cyclopropylthiophen-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19BO2S/c1-12(2)13(3,4)16-14(15-12)11-10(7-8-17-11)9-5-6-9/h7-9H,5-6H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UUGGEKVAYXXDAY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=C(C=CS2)C3CC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19BO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3-Cyclopropylthiophen-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


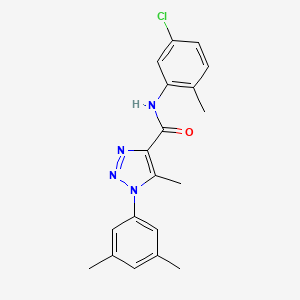
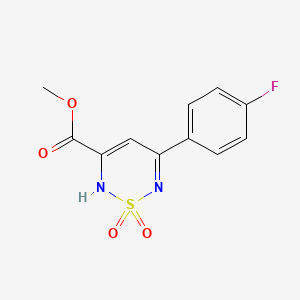

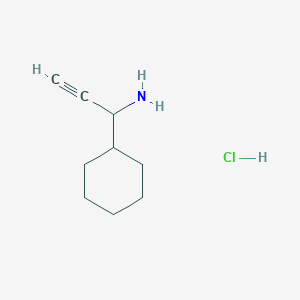


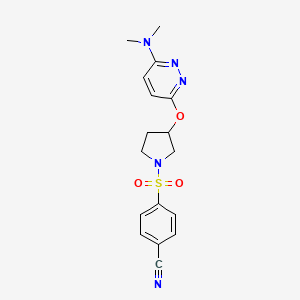
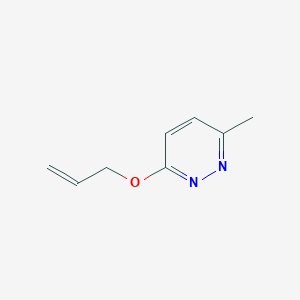
![(1S,7S,8S)-2-[(tert-butoxy)carbonyl]-2-azabicyclo[5.1.0]octane-8-carboxylic acid](/img/structure/B2960759.png)
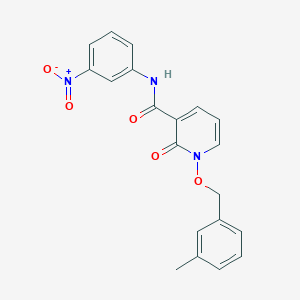
![N-(2-(benzo[b]thiophen-3-yl)-2-hydroxyethyl)-4-bromothiophene-2-carboxamide](/img/structure/B2960762.png)
